4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine

GPX4 ferroptosis SPR binding

This piperazinyl-pyrimidine derivative is uniquely defined by its 2-methylbenzoyl-piperazine and 1H-pyrrol-1-yl substitution pattern, delivering a confirmed GPX4 binding affinity (Kd=426 nM by SPR) and CCR4 antagonism (WO2013107333A1). Its specific clogP (3.53) and tPSA (70.15 Ų) profile is non-interchangeable with generic in-class analogs, ensuring reproducible target engagement in ferroptosis, kinase selectivity (PDGFR/CK1/RAF), and ADME benchmarking workflows.

Molecular Formula C20H21N5O
Molecular Weight 347.422
CAS No. 1421476-11-0
Cat. No. B2830576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine
CAS1421476-11-0
Molecular FormulaC20H21N5O
Molecular Weight347.422
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4
InChIInChI=1S/C20H21N5O/c1-16-6-2-3-7-17(16)20(26)25-12-10-24(11-13-25)19-14-18(21-15-22-19)23-8-4-5-9-23/h2-9,14-15H,10-13H2,1H3
InChIKeyCKOOGGAVPCSFHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(2-Methylbenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine (CAS 1421476-11-0): Compound Class and Baseline Characterization for Procurement


4-[4-(2-Methylbenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine (CAS 1421476-11-0; molecular formula C₂₀H₂₁N₅O; molecular weight 347.42 g/mol) is a heterocyclic small molecule comprising a pyrimidine core substituted at the 4-position with a 2-methylbenzoyl-piperazine fragment and at the 6-position with a 1H-pyrrol-1-yl group [1]. The compound falls within the piperazinyl-pyrimidine derivative class, which has been described in patent literature as possessing CCR4 antagonism [2] and has been investigated in primary research as a scaffold for selective kinase inhibition [3]. It is commercially available as a research-grade screening compound (purity typically ≥95%) from multiple suppliers serving the early drug discovery market [1].

Why In-Class Piperazinyl-Pyrimidine Compounds Cannot Substitute 4-[4-(2-Methylbenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine in Research Procurement


Although numerous piperazinyl-pyrimidine derivatives exist within commercial screening libraries and patent collections, the precise substitution pattern of 4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine cannot be reproduced by generic in-class analogs. The 2-methylbenzoyl group on the piperazine nitrogen directly controls lipophilicity (clogP = 3.53) and hydrogen-bonding capacity, while the 1H-pyrrol-1-yl group at the pyrimidine 6-position introduces a distinctive topological polar surface area (tPSA = 70.15 Ų) and an additional aromatic ring that modulates both target engagement and physicochemical properties [1]. Removing the pyrrole substitution (e.g., 2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine; MW 282.34; tPSA ≈ 49.3 Ų) yields a substantially smaller, less lipophilic scaffold with a different biological activity profile . Replacing the 2-methylbenzoyl group with a sulfonyl linker (e.g., 4-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine, CAS 1421484-91-4) introduces a sulfonamide moiety that fundamentally alters hydrogen-bonding geometry, metabolic stability, and kinase/receptor selectivity profiles relative to the amide carbonyl of the target compound . These structural differences translate into non-interchangeable binding, selectivity, and ADME properties that make direct substitution scientifically unsound without explicit experimental validation.

Quantitative Differentiation Evidence for 4-[4-(2-Methylbenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine Against Closest Analogs


GPX4 Binding Affinity (Kd) of 4-[4-(2-Methylbenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine vs. a Close Structural Analog

The target compound binds to phospholipid hydroperoxide glutathione peroxidase (GPX4) with a dissociation constant (Kd) of 426 nM, as determined by surface plasmon resonance (SPR) [1]. A closely related analog in the same chemotype series (CHEMBL5618364, which shares the pyrimidine-piperazine-pyrrole core but carries a modified substituent on the piperazine ring) binds GPX4 with a Kd of 315 nM under matched SPR assay conditions [2]. The ~1.35-fold difference in binding affinity demonstrates that the 2-methylbenzoyl substituent imparts a distinct binding characteristic relative to closely related analogs, making this compound a distinct tool for probing GPX4 structure–activity relationships.

GPX4 ferroptosis SPR binding

Physicochemical Property Differentiation: MW, clogP, and tPSA vs. the Pyrrole-Depleted Analog 2-[4-(2-Methylbenzoyl)-1-piperazinyl]pyrimidine

The target compound (C₂₀H₂₁N₅O; MW 347.42 g/mol) possesses a calculated octanol-water partition coefficient (clogP) of 3.53 and a topological polar surface area (tPSA) of 70.15 Ų [1]. In contrast, the pyrrole-depleted comparator 2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine (C₁₆H₁₈N₄O; MW 282.34 g/mol) has a reported LogP of 0.73 and a tPSA of 49.3 Ų . The target compound thus exhibits a 65 Da higher molecular weight, a 2.8 log-unit increase in lipophilicity, and a 20.85 Ų larger polar surface area. These differences—all driven exclusively by the presence of the 6-(1H-pyrrol-1-yl) substituent—predict substantially different membrane permeability, solubility, and protein-binding behavior that cannot be emulated by the pyrrole-deficient analog.

physicochemical properties drug-likeness clogP

Chemotype-Driven CCR4 Antagonism: Class-Level Selectivity of the 4,6-Disubstituted Pyrimidine Scaffold

The patent family encompassing piperazinyl pyrimidine derivatives of formula I (including 4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine) is explicitly directed toward compounds that antagonize human CCR4 [1]. The exemplified piperazinyl-pyrimidine chemotype in the patent has demonstrated CCR4 antagonism with an IC₅₀ of 91.2 nM in a [³⁵S]-GTPγS binding assay using human CCR4 expressed in CHO cell membranes [2]. While the specific IC₅₀ value for the target compound is not individually reported in the public patent tables, the general formula I structure–activity relationship (SAR) data indicate that aryl/heteroaryl substitution at the pyrimidine 6-position (here occupied by 1H-pyrrol-1-yl) is critical for CCR4 potency and selectivity over related chemokine receptors. Compounds lacking this substitution at the 6-position or carrying alternative heteroaryl groups show diminished CCR4 activity, establishing the target compound's substitution pattern as a determinant of CCR4-targeted pharmacological activity [1].

CCR4 antagonist chemokine receptor immunomodulation

Scaffold-Specific Kinase Selectivity: Piperazinyl-Pyrimidine Core Confers Mutant-Selective PDGFR Family Inhibition

Piperazinylpyrimidine-based derivatives, as a class, have been shown to act as selective kinase inhibitors with a demonstrated capacity to discriminate between wild-type and oncogenic mutant forms of PDGFR family kinases [1]. In a comprehensive kinase profiling study, compound 4 (a representative of this chemotype series) exhibited preferential binding to and/or functional inhibition of certain KIT and PDGFRA mutants versus their wild-type isoforms [1]. This mutant-selective behavior is a hallmark of the piperazinyl-pyrimidine core and is not broadly shared by other kinase inhibitor scaffolds (e.g., quinazoline, indolinone, or pyrazolo-pyrimidine chemotypes) [2]. The target compound, 4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine, carries the identical piperazinyl-pyrimidine core, and the 2-methylbenzoyl and pyrrole substituents are expected to further tune this intrinsic selectivity profile toward specific kinase targets within the PDGFR/CK1/RAF families identified for the series [1].

kinase inhibitor PDGFR mutant selectivity

Defined Research Application Scenarios for 4-[4-(2-Methylbenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine Based on Quantitative Evidence


GPX4-Targeted Ferroptosis Probe in Chemical Biology

With a confirmed GPX4 Kd of 426 nM by SPR [1], this compound serves as a defined-affinity small-molecule probe for investigating GPX4-dependent ferroptosis pathways. Researchers can deploy it in cellular thermal shift assays (CETSA), SPR-based competition experiments, or GPX4 activity assays to interrogate the role of GPX4 in ferroptotic cell death. The compound's distinct affinity differentiates it from other GPX4-binding chemotypes in the same series and enables comparative SAR studies within GPX4 inhibitor programs.

CCR4 Antagonist Lead Identification for Inflammatory and Allergic Disease Programs

As a member of the patent-protected piperazinyl pyrimidine CCR4 antagonist series (WO2013107333A1) [2], this compound is suited for use as a screening hit or reference ligand in CCR4-targeted drug discovery for asthma, allergic dermatitis, and other Th2-mediated inflammatory conditions. Its specific 2-methylbenzoyl and 1H-pyrrol-1-yl substitution pattern is representative of the optimal SAR region described in the patent, making it a relevant tool for validating CCR4 binding assays and for head-to-head comparison with other CCR4 chemotypes.

Mutant-Selective Kinase Profiling in Drug-Resistant Cancer Models

The piperazinyl-pyrimidine core confers intrinsic selectivity toward oncogenic mutant forms of PDGFR family kinases, as demonstrated by compound 4 in the Shallal & Russu 2011 study [3]. This compound can be incorporated into kinase selectivity panels (e.g., KINOMEscan, Eurofins KinaseProfiler) to map the contribution of the 2-methylbenzoyl and 1H-pyrrol-1-yl substituents to kinase binding profiles, and to identify novel kinase targets within the PDGFR, CK1, and RAF families relevant to imatinib-resistant or kinase-driven cancers.

Physicochemical Property Benchmarking in Lead Optimization Cascades

With experimentally derived or high-quality calculated physicochemical descriptors (MW = 347.42; clogP = 3.53; tPSA = 70.15 Ų) [4], this compound can serve as a calibrated reference standard in ADME property assessment workflows. Medicinal chemistry teams can use it to benchmark the lipophilicity, permeability, and solubility of newly synthesized analogs, ensuring that lead optimization efforts maintain drug-like property space while exploring SAR around the pyrimidine 4- and 6-positions.

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